molecular formula C16H16N2O B6246889 1-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1225781-20-3

1-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B6246889
CAS No.: 1225781-20-3
M. Wt: 252.31 g/mol
InChI Key: XEPVUFNDHZQQRO-UHFFFAOYSA-N
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Description

1-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is a compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This compound, in particular, has been studied for its potential therapeutic applications in various fields of medicine and science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of 4-isopropylbenzoyl chloride with o-phenylenediamine under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the benzodiazepine ring. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzodiazepines, each with distinct pharmacological properties.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its effects on neurotransmitter systems and potential use as a research tool in neuropharmacology.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects. The molecular targets include the GABA-A receptor subunits, which play a crucial role in mediating the compound’s pharmacological actions.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter duration of action compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

1-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its isopropyl group at the para position of the phenyl ring contributes to its unique binding affinity and selectivity for the GABA receptor, differentiating it from other benzodiazepines.

Properties

CAS No.

1225781-20-3

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

3-(4-propan-2-ylphenyl)-1H-benzimidazol-2-one

InChI

InChI=1S/C16H16N2O/c1-11(2)12-7-9-13(10-8-12)18-15-6-4-3-5-14(15)17-16(18)19/h3-11H,1-2H3,(H,17,19)

InChI Key

XEPVUFNDHZQQRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C3=CC=CC=C3NC2=O

Purity

95

Origin of Product

United States

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